2-Bromo-6-phenylsulfanylpyridine
Description
2-Bromo-6-phenylsulfanylpyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a phenylsulfanyl (C₆H₅S-) substituent at the 6-position of the pyridine ring. The phenylsulfanyl group introduces steric bulk and moderate electron-withdrawing effects (via sulfur’s lone pairs), which may influence regioselectivity and stability in synthetic pathways compared to amine- or alkyl-substituted analogs .
Properties
CAS No. |
76700-38-4 |
|---|---|
Molecular Formula |
C11H8BrNS |
Molecular Weight |
266.16g/mol |
IUPAC Name |
2-bromo-6-phenylsulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H |
InChI Key |
GXCVCXCIVJREKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=NC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between 2-Bromo-6-phenylsulfanylpyridine and related bromopyridine derivatives:
Substituent Electronic and Steric Effects
- Amine vs. Sulfur-Containing Groups: Amine substituents (e.g., piperidin-1-yl) are electron-donating and increase basicity, which can deactivate the pyridine ring toward electrophilic substitution.
- Steric Considerations : The phenylsulfanyl group’s planar structure imposes less steric hindrance than bulky amines like 4-methylpiperidin-1-yl, which may slow down reaction rates in crowded catalytic systems .
Reactivity in Cross-Coupling Reactions
Bromopyridines are pivotal in Suzuki-Miyaura reactions. For example:
- Amine-Substituted Analogs : 2-Bromo-6-(piperidin-1-yl)pyridine (CAS 24255-97-8) undergoes coupling with arylboronic acids to yield bipyridines, but the amine group may require protection to prevent side reactions .
- Phenylsulfanyl-Substituted Compound : The sulfur atom’s polarizability could stabilize transition states in palladium-catalyzed reactions, enhancing yields compared to amine analogs. However, direct comparisons are absent in the evidence.
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